molecular formula C6H8N2O2S B1265440 3-Aminobenzenesulfonamide CAS No. 98-18-0

3-Aminobenzenesulfonamide

Cat. No.: B1265440
CAS No.: 98-18-0
M. Wt: 172.21 g/mol
InChI Key: JPVKCHIPRSQDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-benzenesulfonamide: is an organic compound with the molecular formula C6H8N2O2S . It is a derivative of benzenesulfonamide, where an amino group is attached to the benzene ring at the meta position relative to the sulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Mechanism of Action

Target of Action

The primary target of 3-Aminobenzenesulfonamide, also known as Sulfanilamide, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and competes with PABA for the active site of the enzyme . By binding to the enzyme’s active site, this compound prevents the enzyme from synthesizing folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . Folic acid is necessary for the synthesis of nucleic acids in bacteria. Without it, bacteria cannot replicate their DNA and divide, leading to a halt in bacterial growth .

Pharmacokinetics

Most sulfonamides, including this compound, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Although these drugs are no longer used to treat meningitis, cerebrospinal fluid (CSF) levels are high in meningeal infections . The compound is metabolized by acetylation and excreted through the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound halts the replication of bacterial DNA, effectively stopping bacterial multiplication .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a cool, ventilated warehouse, away from fire and heat sources, and protected from direct sunlight . It should be kept in a sealed container and stored separately from oxidants . The storage area should be equipped with appropriate fire-fighting equipment and suitable containment materials for leaks .

Biochemical Analysis

Biochemical Properties

3-Aminobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase. The interaction with carbonic anhydrase involves the inhibition of the enzyme’s activity, which is crucial for regulating pH and ion balance in cells . The compound also inhibits dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria, thereby exhibiting antibacterial properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting key enzymes, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase by this compound can disrupt pH regulation and ion transport in cells, affecting cellular homeostasis . Additionally, its antibacterial properties result from the inhibition of folic acid synthesis in bacterial cells, leading to impaired bacterial growth and replication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a competitive inhibitor of enzymes like carbonic anhydrase and dihydropteroate synthetase. By binding to the active sites of these enzymes, this compound prevents the normal substrates from accessing the active sites, thereby inhibiting the enzymatic activity . This inhibition can lead to changes in gene expression and metabolic pathways within the cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, affecting its long-term efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of target enzymes and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting enzymes like carbonic anhydrase and dihydropteroate synthetase . These interactions can lead to changes in the levels of metabolites involved in pH regulation, ion transport, and folic acid synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its overall efficacy and the extent of its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, its interaction with carbonic anhydrase may localize it to regions where pH regulation is critical, enhancing its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: One common method for synthesizing 3-amino-benzenesulfonamide involves the reaction of benzenesulfonyl chloride with ammonia to form benzenesulfonamide, followed by nitration to introduce a nitro group at the meta position.

    Industrial Production: Industrial production methods often involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-aminobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVKCHIPRSQDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059161
Record name Benzenesulfonamide, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-18-0
Record name 3-Aminobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-AMINOBENZENESULFONAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 3-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-aminobenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Aminobenzenesulfonamide, 3-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW73A2TD9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 1.5 g (7.42 mmol) of 3-nitrobenzenesulfonamide in 50 ml of EtOH containing 150 mg of 10% palladium on carbon was placed on a Parr hydrogenator under H2 for 1 h. The reaction was filtered through a pad of celite washing with EtOH, and the filtrate was concentrated in vacuo to give 1.28 g (100%) of 3-aminobenzenesulfonamide which was used immediately in the next reaction. The title compound was prepared as in example 21 from 3-aminobenzenesulfonamide using intermediate C. Recrystallization from MeOH/Et2O provided 1.46 g (67%) of title compound as an off-white solid: mp 240°-242° C.; 1H NMR (D2O, 300 MHz) δ 7.86 (d, 1 H, J=8.1 Hz), 7.75 (s, 1 H), 7.63 (t, 1 H, J=8.1 Hz), 7.51 (d, 1 H, J=8.1 Hz), 2.30 (s, 3 H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

By using (a) 2-nitrobenzenesulfonyl chloride, (b) 3-nitrobenzenesulfonyl chloride instead of 4-nitrobenzenesulfonyl chloride in the above (A), (a') 2-aminobenzenesulfonamide (m.p. 184° C.-186° C.), (b') 3-aminobenzenesulfonamide (m.p. 139° C. -140° C.) were obtained respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminobenzenesulfonamide
Reactant of Route 2
3-Aminobenzenesulfonamide
Reactant of Route 3
3-Aminobenzenesulfonamide
Reactant of Route 4
3-Aminobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-Aminobenzenesulfonamide
Reactant of Route 6
3-Aminobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.